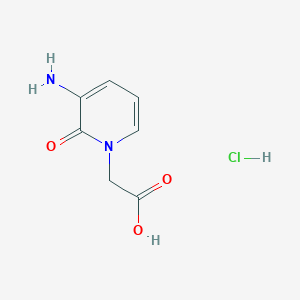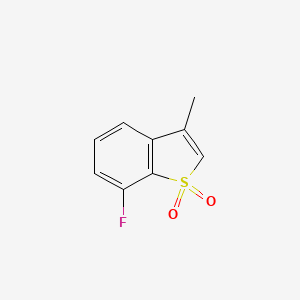
9-(4'-溴-4-联苯基)-9H-咔唑
描述
9-(4’-Bromo-4-biphenylyl)-9H-carbazole is a chemical compound with the molecular formula C24H16BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .
科学研究应用
9-(4’-Bromo-4-biphenylyl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Photovoltaic Devices: The compound is explored for use in organic photovoltaic cells for solar energy conversion.
Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Material Science: It serves as a building block for the synthesis of advanced materials with specific electronic and optical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole typically involves the bromination of biphenyl followed by a coupling reaction with carbazole. One common method includes the following steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to produce 4-bromobiphenyl.
Coupling Reaction: The 4-bromobiphenyl is then coupled with carbazole using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
9-(4’-Bromo-4-biphenylyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole moiety .
作用机制
The mechanism of action of 9-(4’-Bromo-4-biphenylyl)-9H-carbazole in organic electronics involves its ability to transport charge efficiently. The carbazole moiety provides a stable framework for electron delocalization, while the biphenyl group enhances the compound’s electronic properties. This combination allows for efficient charge injection and transport in electronic devices .
相似化合物的比较
Similar Compounds
9-Phenylcarbazole: Similar structure but lacks the bromine atom, resulting in different electronic properties.
9-(4’-Chloro-4-biphenylyl)-9H-carbazole: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and applications.
9-(4’-Methoxy-4-biphenylyl)-9H-carbazole: Contains a methoxy group, which alters its electronic and optical properties.
Uniqueness
9-(4’-Bromo-4-biphenylyl)-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of various advanced materials with tailored properties .
属性
IUPAC Name |
9-[4-(4-bromophenyl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGENPBMBOLTWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212385-73-4 | |
| Record name | 9-(4'-Bromo-4-biphenylyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
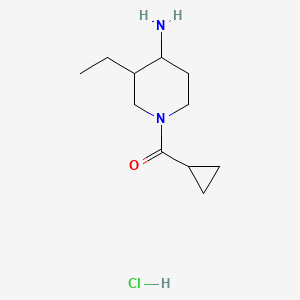
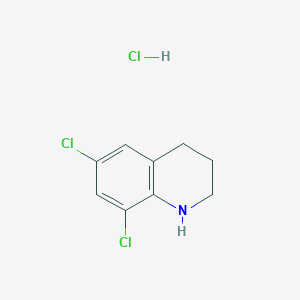

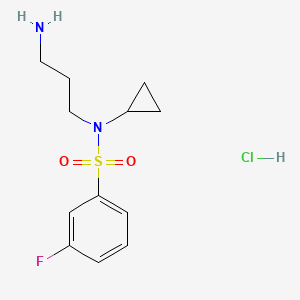
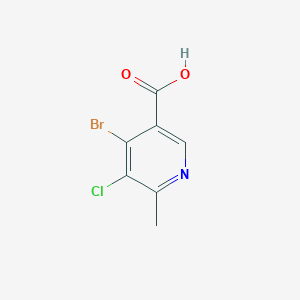
methanol](/img/structure/B1376583.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
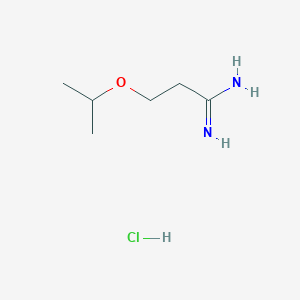
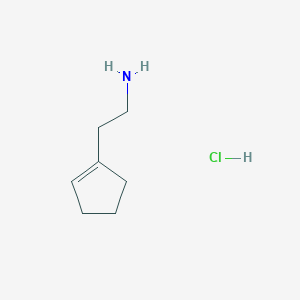
![3-{[3-(Aminomethyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B1376593.png)
![1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B1376594.png)
